2-(4-formylphenyl)acetic Acid

Catalog No.
S729824
CAS No.
34841-47-9
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-formylphenyl)acetic Acid

CAS Number

34841-47-9

Product Name

2-(4-formylphenyl)acetic Acid

IUPAC Name

2-(4-formylphenyl)acetic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,6H,5H2,(H,11,12)

InChI Key

AGPZPJHWVWZCMG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)C=O

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C=O

Organic Synthesis:

2-(4-Formylphenyl)acetic acid serves as a valuable building block in organic synthesis due to the presence of both an aldehyde (formyl) and a carboxylic acid functional group. These functional groups can participate in various reactions, enabling the construction of complex molecules. For instance, the aldehyde group can undergo condensation reactions with amines or other carbonyl compounds to form new carbon-carbon bonds, while the carboxylic acid can be involved in esterification, amidation, or decarboxylation reactions .

Medicinal Chemistry:

2-(4-Formylphenyl)acetic acid has been explored as a potential lead compound in the development of new drugs. Its structural features offer opportunities for modification and optimization to target specific biological processes. Studies have investigated its potential activity against various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions . However, further research is necessary to elucidate its mechanisms of action and potential therapeutic efficacy.

Material Science:

The unique combination of functional groups in 2-(4-formylphenyl)acetic acid makes it a potential candidate for the development of novel materials. Its ability to form covalent bonds and self-assemble through various interactions could be valuable in the design of functional polymers, gels, or other materials with specific properties . However, research in this area is still in its early stages and requires further exploration.

2-(4-formylphenyl)acetic acid is an aromatic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol. This compound features a phenyl group substituted with a formyl group at the para position and an acetic acid moiety, making it a member of the carboxylic acid class. It is characterized by its off-white solid appearance and is soluble in organic solvents like ethanol and acetonitrile .

Typical of carboxylic acids and aldehydes. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Converting the formyl group to an alcohol or methylene group under reducing conditions.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, although it already contains one.

A specific reaction involves the oxidation of 2-[4-(hydroxymethyl)phenyl]acetic acid using sodium hypochlorite, which yields 2-(4-formylphenyl)acetic acid in high purity .

2-(4-formylphenyl)acetic acid has shown potential biological activities, including anti-inflammatory properties. Research indicates that compounds with similar structures often exhibit significant biological activities, making this compound a candidate for further pharmacological studies. Its derivatives may also have applications in treating various diseases due to their ability to modulate biological pathways .

Several synthetic routes exist for producing 2-(4-formylphenyl)acetic acid:

  • Oxidation Method: Starting from 2-[4-(hydroxymethyl)phenyl]acetic acid, oxidation can be achieved using manganese dioxide or sodium hypochlorite under acidic conditions .

    Example Reaction:
    text
    2-[4-(hydroxymethyl)phenyl]acetic acid + oxidizing agent → 2-(4-formylphenyl)acetic acid
  • Bromomethyl Phenyl Acetic Acid Method: This involves bromination of the phenyl ring followed by hydrolysis and subsequent oxidation steps .

The applications of 2-(4-formylphenyl)acetic acid span various fields:

  • Pharmaceuticals: As a building block for drug synthesis, particularly in anti-inflammatory agents.
  • Chemical Intermediates: Used in the synthesis of other complex organic compounds.
  • Research: Investigated for its potential therapeutic effects and as a model compound in biochemical studies .

Several compounds share structural similarities with 2-(4-formylphenyl)acetic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Formylbenzoic AcidAromatic aldehydeLacks the acetic acid moiety
2-(4-Hydroxyphenyl)acetic AcidAromatic compoundContains a hydroxyl group instead of a formyl group
2-(4-Methylphenyl)acetic AcidAromatic compoundContains a methyl group instead of a formyl group
PelubiprofenNon-steroidal anti-inflammatory drugDerived from similar precursors; used clinically

These comparisons highlight the unique combination of functional groups present in 2-(4-formylphenyl)acetic acid, which may contribute to its distinct biological activities and applications in medicinal chemistry .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(4-formylphenyl)acetic Acid

Dates

Modify: 2023-08-15

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